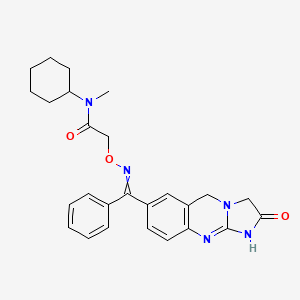

Acetamide, N-cyclohexyl-N-methyl-2-(((phenyl(1,2,3,5-tetrahydro-2-oxoimidazo(2,1-b)quinazolin-7-yl)methylene)amino)oxy)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Revizinone is a novel selective phosphodiesterase inhibitor, specifically targeting phosphodiesterase 3 (PDE3). It was initially developed by Johnson & Johnson and is primarily investigated for its potential therapeutic applications in cardiovascular diseases, including heart failure and myocardial ischemia . The molecular formula of Revizinone is C26H29N5O3, and it exhibits an IC50 value of 0.036 micromolar on phosphodiesterase 3 .

Métodos De Preparación

The synthesis of Revizinone involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the synthetic routes involves the reaction of a cyclic amine with a substituted benzaldehyde, followed by cyclization and further functional group modifications . Industrial production methods typically involve optimizing these reaction conditions to achieve high yield and purity. The compound is stored as a powder at -20°C for up to three years, and in solution at -80°C for up to one year .

Análisis De Reacciones Químicas

Revizinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of Revizinone can lead to the formation of corresponding oxides, while reduction can yield reduced derivatives. Substitution reactions often involve the replacement of functional groups with other substituents, leading to the formation of various analogs .

Aplicaciones Científicas De Investigación

Revizinone has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of phosphodiesterase enzymes. In biology, it is employed to investigate the role of cyclic adenosine monophosphate (cAMP) in cellular signaling pathways. In medicine, Revizinone is explored for its potential therapeutic effects in treating cardiovascular diseases by improving cardiac output and reducing systemic vascular resistance . Additionally, it has industrial applications in the development of new pharmaceuticals and as a reference compound in drug discovery .

Mecanismo De Acción

Revizinone exerts its effects by selectively inhibiting phosphodiesterase 3, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, Revizinone increases the levels of cAMP within cells, leading to enhanced cardiac contractility and vasodilation. The molecular targets of Revizinone include the active site of phosphodiesterase 3, where it binds and prevents the hydrolysis of cAMP . This mechanism of action results in improved cardiac output and reduced vascular resistance, making it a promising candidate for the treatment of heart failure and other cardiovascular conditions .

Comparación Con Compuestos Similares

Revizinone is unique among phosphodiesterase inhibitors due to its high selectivity and potency for phosphodiesterase 3. Similar compounds include other phosphodiesterase inhibitors such as milrinone, enoximone, and cilostazol. Compared to these compounds, Revizinone exhibits a higher potency and selectivity, making it a more effective inhibitor of phosphodiesterase 3 . Additionally, Revizinone has a longer half-life and fewer side effects, further highlighting its potential as a therapeutic agent .

Propiedades

IUPAC Name |

N-cyclohexyl-N-methyl-2-[[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDUUXNHZLBGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869829 |

Source

|

| Record name | N-Cyclohexyl-N-methyl-2-({[(2-oxo-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-7-yl)(phenyl)methylidene]amino}oxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145610-40-8 |

Source

|

| Record name | R 79595 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145610408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.